3-Hydroxy-4-methoxy-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-4-methoxy-3-methylbutanoic acid, also known as β-Hydroxyisovaleric acid, is a metabolite of the essential amino acid leucine . It has beneficial properties such as reducing muscle tissue damage during exercise, increasing muscle and muscle strength, improving the recovery ability of muscle tissue damage, improving the balance of muscle synthesis and breakdown, maintaining muscle and muscle strength, reducing body fat, tightening, and increasing basal metabolism .

Molecular Structure Analysis

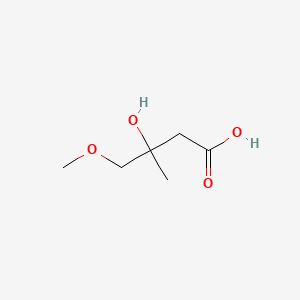

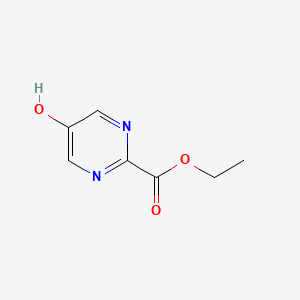

The molecular formula of 3-Hydroxy-4-methoxy-3-methylbutanoic acid is C6H12O4 . Its molecular weight is 148.16 . The InChI code is 1S/C6H12O4/c1-6(9,4-10-2)3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) .Physical And Chemical Properties Analysis

3-Hydroxy-4-methoxy-3-methylbutanoic acid is an oil at room temperature .Scientific Research Applications

Role in Wine Aroma

3-Hydroxy-4-methoxy-3-methylbutanoic acid is investigated for its sensory effects in wines and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for quantitative determination of hydroxy acids, including compounds structurally related to 3-Hydroxy-4-methoxy-3-methylbutanoic acid, to study their concentrations in wines and their potential sensory impacts. This research indicates the importance of such compounds in defining the aroma profile of alcoholic beverages, with findings showing significant variations in concentrations across different types of wines and beers, potentially affecting the sensory experience (Gracia-Moreno et al., 2015).

Bioplastic Production

Another application of hydroxy acids closely related to 3-Hydroxy-4-methoxy-3-methylbutanoic acid is in the field of bioplastics. The production of chiral R-3-hydroxyalkanoic acids, which are building blocks for polyhydroxyalkanoate (PHA) bioplastics, has been achieved through hydrolytic degradation of PHA polymers synthesized by Pseudomonas putida. This method offers a novel and efficient way to produce enantiomerically pure R-3-hydroxyalkanoic acids and their methylesters, crucial for developing biodegradable plastics (de Roo et al., 2002).

Tissue Engineering Materials

Polyhydroxyalkanoates (PHAs), polymers comprised of hydroxyalkanoic acids, are gaining attention as biomaterials for medical devices and tissue engineering due to their biodegradability and thermoprocessability. Studies by Chen and Wu (2005) highlight the potential of PHAs, including compounds derived from 3-Hydroxy-4-methoxy-3-methylbutanoic acid, in developing various medical and tissue engineering devices. Their research explores the application of PHAs in creating sutures, repair devices, cardiovascular patches, and more, emphasizing the material's favorable mechanical properties and biocompatibility (Chen & Wu, 2005).

These diverse applications illustrate the broad potential of 3-Hydroxy-4-methoxy-3-methylbutanoic acid and structurally related compounds in contributing to the aroma profile of beverages, advancing bioplastic technologies, and supporting the development of biomedical devices. The ongoing research in these areas underscores the compound's significance in scientific and industrial contexts.

Safety and Hazards

The compound has been classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

properties

IUPAC Name |

3-hydroxy-4-methoxy-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(9,4-10-2)3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBDUFFLDHXECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-methoxy-3-methylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2580107.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2580108.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide](/img/structure/B2580109.png)

![2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2580110.png)

![3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile](/img/structure/B2580112.png)

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)

![N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2580115.png)

![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580127.png)

![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)